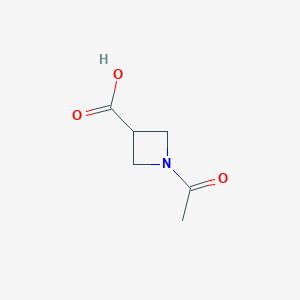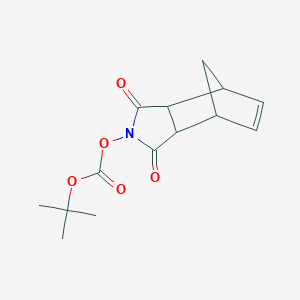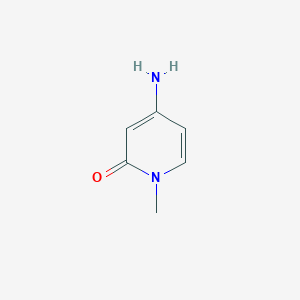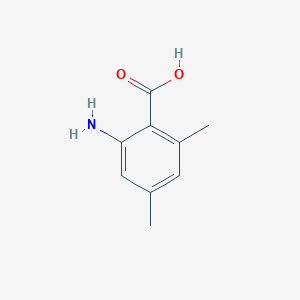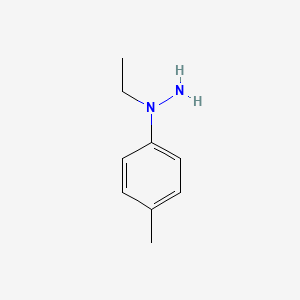
1-Etil-1-(p-tolil)hidrazina
Descripción general
Descripción
1-Ethyl-1-(p-tolyl)hydrazine is an organic compound with the molecular formula C9H14N2 It is a hydrazine derivative, characterized by the presence of an ethyl group and a 4-methylphenyl group attached to the hydrazine moiety
Aplicaciones Científicas De Investigación
1-Ethyl-1-(p-tolyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors .
Biochemical Pathways
The biochemical pathways affected by 1-Ethyl-1-(p-tolyl)hydrazine are currently unknown . More research is needed to elucidate these pathways and their downstream effects.
Análisis Bioquímico
Biochemical Properties
1-Ethyl-1-(4-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. This compound interacts with aldehydes and ketones to form stable hydrazones, which are often used in biochemical assays and as intermediates in organic synthesis . The interaction involves the nucleophilic attack of the nitrogen atom in 1-Ethyl-1-(4-methylphenyl)hydrazine on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hydrazone linkage . Additionally, this compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity through covalent binding.
Cellular Effects
1-Ethyl-1-(4-methylphenyl)hydrazine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on gene expression and cellular metabolism . For instance, this compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 1-Ethyl-1-(4-methylphenyl)hydrazine can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-1-(4-methylphenyl)hydrazine involves its interaction with biomolecules at the molecular level. This compound can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . For example, it may inhibit the activity of enzymes involved in oxidative phosphorylation by binding to their active sites, thereby disrupting the electron transport chain and ATP production . Additionally, 1-Ethyl-1-(4-methylphenyl)hydrazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-1-(4-methylphenyl)hydrazine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-Ethyl-1-(4-methylphenyl)hydrazine has been observed to cause cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 1-Ethyl-1-(4-methylphenyl)hydrazine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses may include oxidative stress, cellular damage, and organ dysfunction . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1-Ethyl-1-(4-methylphenyl)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of 1-Ethyl-1-(4-methylphenyl)hydrazine can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of 1-Ethyl-1-(4-methylphenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it may accumulate and exert its effects . The localization and accumulation of 1-Ethyl-1-(4-methylphenyl)hydrazine can influence its biological activity and toxicity, making it an important factor in its overall pharmacological profile .
Subcellular Localization
1-Ethyl-1-(4-methylphenyl)hydrazine exhibits specific subcellular localization, which can affect its activity and function . This compound may be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can interact with organelle-specific proteins and enzymes . Post-translational modifications and targeting signals may play a role in directing 1-Ethyl-1-(4-methylphenyl)hydrazine to its subcellular destinations, thereby influencing its biochemical and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethyl-1-(p-tolyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-methylacetophenone with hydrazine hydrate in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hydrazine derivative.
Industrial Production Methods
Industrial production of 1-ethyl-1-(4-methylphenyl)hydrazine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-1-(p-tolyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1-phenylhydrazine: Similar in structure but with a methyl group instead of an ethyl group.
1-(4-Methylphenyl)hydrazine: Lacks the ethyl group, making it less bulky.
1-Ethyl-1-phenylhydrazine: Similar but without the 4-methyl substitution on the phenyl ring.
Uniqueness
1-Ethyl-1-(p-tolyl)hydrazine is unique due to the combination of the ethyl and 4-methylphenyl groups, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-ethyl-1-(4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(10)9-6-4-8(2)5-7-9/h4-7H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARRRGGHHADCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523446 | |
| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61715-72-8 | |
| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-(p-tolyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


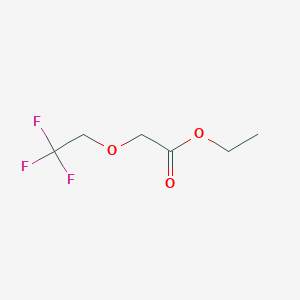


![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)
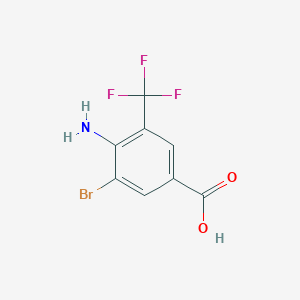
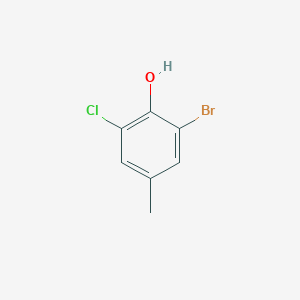


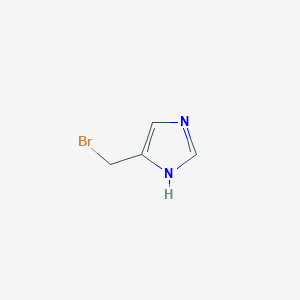
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)
